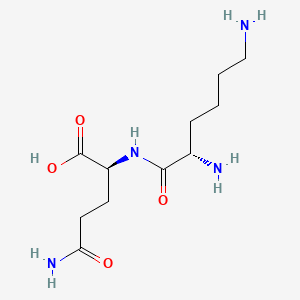![molecular formula C18H12N4OS B14172437 6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 923594-40-5](/img/structure/B14172437.png)
6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiophene ring, a bipyrimidine moiety, and a cyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of hydrogen in the corresponding 1,2,4-triazine 4-oxides . The starting materials, such as 3,6-diaryl-1,2,4-triazine-5-carbonitriles, can be obtained through nucleophilic substitution reactions . The reaction conditions often involve heating the reactants under an inert atmosphere, such as argon, and using solvents like chloroform for purification .
Industrial Production Methods
solvent-free reactions and palladium-catalyzed cross-coupling are efficient techniques that could be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyrimidine moiety can be reduced under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The bipyrimidine moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The thiophene ring can also participate in π-π stacking interactions, which are important in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 6-{5-[4-(Trifluoromethyl)phenyl][2,4’-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
- 4-(Thiophen-3-yl)phenol
Uniqueness
6-[5-(Thiophen-3-yl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiophene ring and a bipyrimidine moiety, which provides it with distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
923594-40-5 |
|---|---|
Fórmula molecular |
C18H12N4OS |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-(2-pyrimidin-4-yl-5-thiophen-3-ylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C18H12N4OS/c23-16-4-2-1-3-13(16)17-14(12-6-8-24-10-12)9-20-18(22-17)15-5-7-19-11-21-15/h1-11,23H |
Clave InChI |
CGHFEOSCUITDPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NC=C2C3=CSC=C3)C4=NC=NC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)
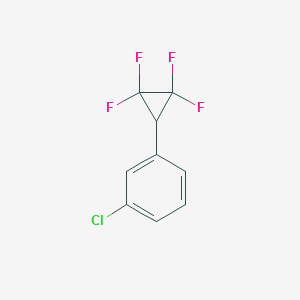
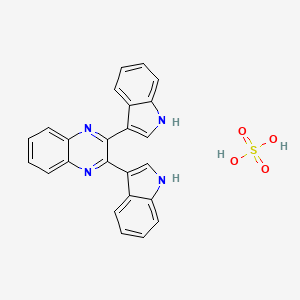

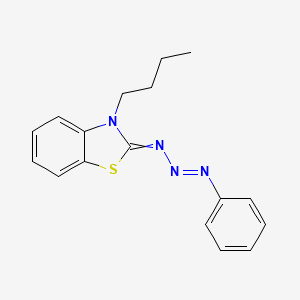

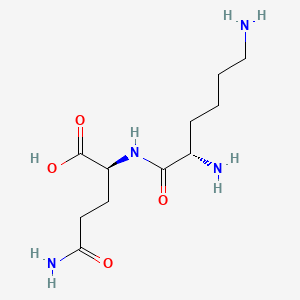
![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
